2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol
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Overview
Description
2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino, phenyl, and trifluoromethyl groups, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final steps often involve the functionalization of the pyrimidine ring with amino and methoxyphenol groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenol group would yield quinone derivatives, while reduction of a nitro group would yield an amino derivative.
Scientific Research Applications
2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenol group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(2-Amino-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol: Lacks the phenyl group, which can affect its overall stability and reactivity.
2-(2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)-phenol: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the trifluoromethyl and methoxyphenol groups in 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol makes it unique compared to similar compounds
Properties
IUPAC Name |
2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-26-11-7-8-12(13(25)9-11)15-14(10-5-3-2-4-6-10)16(18(19,20)21)24-17(22)23-15/h2-9,25H,1H3,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLBUUHJTVSAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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